4,6-Dineopentyl-1,3-dioxane

Description

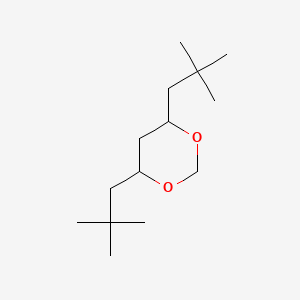

Structure

2D Structure

3D Structure

Properties

CAS No. |

54646-74-1 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

4,6-bis(2,2-dimethylpropyl)-1,3-dioxane |

InChI |

InChI=1S/C14H28O2/c1-13(2,3)8-11-7-12(16-10-15-11)9-14(4,5)6/h11-12H,7-10H2,1-6H3 |

InChI Key |

JXADAECIMDGVBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1CC(OCO1)CC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 2-tert-Butyl-5,5-dineopentyl-1,3-dioxane

Disclaimer: The target molecule, 4,6-dineopentyl-1,3-dioxane, as specified in the topic, is not described in the current scientific literature. This guide, therefore, outlines a detailed synthetic pathway for a plausible and structurally related alternative, 2-tert-butyl-5,5-dineopentyl-1,3-dioxane . This proposed molecule contains the key structural features suggested by the original name and is accessible through established synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals.

Introduction

1,3-Dioxanes are six-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 3. They are widely utilized in organic synthesis as protecting groups for carbonyl compounds and 1,3-diols due to their stability under basic, oxidative, and reductive conditions, and their lability towards acidic hydrolysis. The synthesis of specifically substituted 1,3-dioxanes is of interest for creating complex molecular architectures and as intermediates in the synthesis of larger molecules.

This guide details a three-step synthesis for 2-tert-butyl-5,5-dineopentyl-1,3-dioxane, a sterically hindered 1,3-dioxane. The synthesis begins with the dialkylation of diethyl malonate with neopentyl bromide to form diethyl 2,2-dineopentylmalonate. This is followed by the reduction of the diester to the key intermediate, 2,2-dineopentyl-1,3-propanediol. The final step is the acid-catalyzed acetalization of this diol with pivaldehyde to yield the target 1,3-dioxane.

Overall Synthetic Scheme

The synthesis of 2-tert-butyl-5,5-dineopentyl-1,3-dioxane is proposed to proceed via the following three stages:

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, based on analogous reactions reported in the literature.

| Step | Reaction | Reactants | Reagents & Conditions | Product | Yield (%) | Reference |

| 1 | Dialkylation | Diethyl malonate, Neopentyl bromide | Sodium ethoxide, Ethanol, Reflux | Diethyl 2,2-dineopentylmalonate | 65-75 | Analogous malonic ester syntheses |

| 2 | Reduction | Diethyl 2,2-dineopentylmalonate | Lithium aluminum hydride (LiAlH₄), Diethyl ether, 0 °C to RT | 2,2-Dineopentyl-1,3-propanediol | 85-95 | [1] |

| 3 | Acetalization | 2,2-Dineopentyl-1,3-propanediol, Pivaldehyde | p-Toluenesulfonic acid (cat.), Toluene, Dean-Stark, Reflux | 2-tert-Butyl-5,5-dineopentyl-1,3-dioxane | 70-85 | [2] |

Experimental Protocols

Step 1: Synthesis of Diethyl 2,2-Dineopentylmalonate (Dialkylation)

This procedure is based on the general principles of malonic ester synthesis, adapted for a sterically hindered alkyl halide.[3][4][5]

Reaction:

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature with stirring.

-

Neopentyl bromide (2.1 equivalents) is then added slowly to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for an extended period (24-48 hours) to ensure the completion of the dialkylation, given the steric hindrance of the neopentyl group. The progress of the reaction should be monitored by TLC or GC.

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure diethyl 2,2-dineopentylmalonate.

Step 2: Synthesis of 2,2-Dineopentyl-1,3-propanediol (Reduction)

This procedure details the reduction of the sterically hindered diester to the corresponding diol using lithium aluminum hydride.[1][6]

Reaction:

Procedure:

-

A solution of diethyl 2,2-dineopentylmalonate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the careful, sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give the crude 2,2-dineopentyl-1,3-propanediol.

-

The product can be purified by recrystallization or vacuum distillation.

Step 3: Synthesis of 2-tert-Butyl-5,5-dineopentyl-1,3-dioxane (Acetalization)

This final step involves the acid-catalyzed formation of the 1,3-dioxane from the diol and pivaldehyde.[2]

Reaction:

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, 2,2-dineopentyl-1,3-propanediol, pivaldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate are dissolved in toluene.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

-

The reaction is continued until no more water is collected, indicating the completion of the reaction. The progress can also be monitored by TLC or GC.

-

After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-tert-butyl-5,5-dineopentyl-1,3-dioxane.

Conclusion

This guide provides a comprehensive and technically detailed pathway for the synthesis of 2-tert-butyl-5,5-dineopentyl-1,3-dioxane, a plausible alternative to the un-documented this compound. The described three-step synthesis, involving a dialkylation, a reduction, and an acetalization, utilizes standard and well-understood organic reactions. The provided experimental protocols, along with the quantitative data from analogous transformations, offer a solid foundation for the laboratory synthesis of this and other sterically hindered 1,3-dioxanes. Careful attention to the reaction conditions, particularly in the sterically demanding alkylation and acetalization steps, will be crucial for achieving high yields and purity of the final product.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

An In-depth Technical Guide to the Chemical Properties of 4,6-Dineopentyl-1,3-dioxane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 4,6-Dineopentyl-1,3-dioxane is not a widely documented compound in scientific literature. Therefore, this guide is a theoretical overview based on the established chemical principles of 1,3-dioxane systems and the known properties of neopentyl-substituted molecules. All quantitative data and experimental protocols are predictive and require experimental validation.

Introduction

This compound is a cyclic acetal characterized by a six-membered 1,3-dioxane ring substituted at the 4th and 6th positions with sterically demanding neopentyl groups. The 1,3-dioxane framework is a common structural motif in natural products and is frequently employed in synthetic organic chemistry as a protecting group for 1,3-diols and carbonyl compounds.[1] These acetals are known for their general stability under basic, oxidative, and reductive conditions, while being readily cleaved under acidic conditions.[1] The presence of bulky neopentyl groups is expected to impart unique conformational and reactivity characteristics to the molecule, potentially influencing its stability, solubility, and utility as a synthetic intermediate.

This document provides a predictive summary of the chemical properties, a plausible synthetic route, detailed hypothetical experimental protocols, and expected spectroscopic signatures for this compound.

Chemical Structure and Stereochemistry

The structure of this compound features two stereocenters at positions C4 and C6. Consequently, the molecule can exist as two diastereomers: cis and trans. Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional strain. Due to the significant steric bulk of the neopentyl groups (tert-butylmethyl), they are strongly biased to occupy the equatorial positions on the ring to avoid unfavorable 1,3-diaxial interactions. This conformational lock would make the cis-isomer (with both groups equatorial) the thermodynamically favored diastereomer.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₅H₃₀O₂ | Based on the chemical structure. |

| Molecular Weight | 242.40 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless, viscous liquid or low-melting solid | Typical for acetals of this molecular weight.[2][3] |

| Predicted Boiling Point | 250-270 °C (at atmospheric pressure) | High molecular weight and the presence of polar C-O bonds lead to a high boiling point. Branching may slightly lower it compared to a linear isomer.[4][5] |

| Predicted Density | ~0.90 - 0.95 g/cm³ | Most non-halogenated organic liquids of this type have densities slightly less than water.[3] |

| Solubility | Soluble in common organic solvents (e.g., diethyl ether, THF, dichloromethane, acetone, toluene); Insoluble in water. | The large, nonpolar hydrocarbon structure dominates the molecule, making it lipophilic. Acetal oxygens offer minimal water solubility for a molecule of this size.[3] |

Synthesis and Experimental Protocols

The most direct route for the synthesis of 1,3-dioxanes is the acid-catalyzed condensation of a 1,3-diol with an aldehyde or ketone. For this compound, this involves the reaction of 2,4-dineopentyl-1,3-pentanediol with formaldehyde.

The synthesis is a two-step process: first, the preparation of the requisite diol, followed by the cyclization reaction to form the dioxane ring.

-

Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. The system is protected from atmospheric moisture with a drying tube.

-

Reagents:

-

2,4-Dineopentyl-1,3-pentanediol (1.0 eq)

-

Paraformaldehyde (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

-

Toluene (approx. 0.2 M concentration of the diol)

-

-

Procedure:

-

To the round-bottom flask, add 2,4-dineopentyl-1,3-pentanediol, paraformaldehyde, p-TsOH, and toluene.

-

Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Monitor the reaction by observing the amount of water collected. The reaction is complete when no more water is formed (typically 2-4 hours).

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (to neutralize the acid), followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure this compound as a mixture of diastereomers.

-

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the target molecule. The following table summarizes the expected data.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.9 - 4.6 (m, 2H, O-CH ₂-O); δ 4.1 - 3.8 (m, 2H, CH -O); δ 1.8 - 1.5 (m, 2H, ring CH ₂); δ 1.4 - 1.2 (m, 4H, neopentyl CH ₂); δ 0.95 (s, 18H, C(CH ₃)₃). Note: Signals for diastereotopic protons on the ring and neopentyl CH₂ groups are expected to be complex.[6][7] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 94.5 (O-C H₂-O); δ 80.0 (C H-O); δ 48.0 (neopentyl C H₂); δ 35.0 (ring C H₂); δ 32.0 (C (CH₃)₃); δ 29.8 (C(C H₃)₃).[8][9] |

| Infrared (IR) (thin film) | ν 2955, 2870 cm⁻¹ (strong, C-H alkane stretch); ν 1170, 1100, 1040 cm⁻¹ (strong, characteristic C-O acetal stretch); ν 1470, 1365 cm⁻¹ (medium, C-H bend).[10][11][12] |

| Mass Spectrometry (EI) | m/z (relative intensity): 242 ([M]⁺, very weak or absent), 227 ([M-CH₃]⁺), 185 ([M-C(CH₃)₃]⁺, strong), 125, 85, 57 (base peak, [C(CH₃)₃]⁺). Fragmentation will be dominated by the loss of the stable tert-butyl cation and cleavage of the neopentyl group.[13][14] |

Experimental Workflow and Logic

The successful synthesis and characterization of a novel compound like this compound require a systematic workflow.

Reactivity and Stability

-

Acid Sensitivity: As a cyclic acetal, this compound is expected to be readily hydrolyzed under aqueous acidic conditions (e.g., HCl or H₂SO₄ in a water/THF mixture) to regenerate 2,4-dineopentyl-1,3-pentanediol and formaldehyde. This reactivity is fundamental to its role as a protecting group.

-

Base and Nucleophile Stability: The compound should be highly stable in the presence of strong bases (e.g., hydroxides, alkoxides), organometallic reagents (e.g., Grignard reagents, organolithiums), and most nucleophiles.

-

Redox Stability: It is expected to be resistant to a wide range of reducing agents (e.g., LiAlH₄, NaBH₄) and common oxidizing agents that do not operate under strongly acidic conditions.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the chemical properties, synthesis, and characterization of this compound. The molecule is predicted to be a lipophilic, high-boiling liquid or low-melting solid, with its stereochemistry dominated by the cis-diastereomer where the bulky neopentyl groups occupy equatorial positions. The provided synthetic and analytical protocols are based on well-established methodologies for similar structures and serve as a robust starting point for any researcher interested in the experimental investigation of this compound. The unique steric hindrance provided by the dineopentyl substituents may offer novel applications in stereoselective synthesis or as a specialized protecting group.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. wshampshire.com [wshampshire.com]

- 3. Acetal | C6H14O2 | CID 7765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 5. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1,3-DIOXANE(505-22-6) 1H NMR [m.chemicalbook.com]

- 8. NEOPENTYL ALCOHOL(75-84-3) 13C NMR spectrum [chemicalbook.com]

- 9. Neopentyl glycol dimethacrylate(1985-51-9) 13C NMR [m.chemicalbook.com]

- 10. Chemistry: Ketals and acetals infrared spectra [openchemistryhelp.blogspot.com]

- 11. researchgate.net [researchgate.net]

- 12. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

Structural Analysis of 4,6-Dineopentyl-1,3-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 4,6-dineopentyl-1,3-dioxane. Due to the absence of specific experimental data for this compound in published literature, this document outlines the expected structural features and provides a framework for its analysis based on established principles of conformational analysis of 1,3-dioxane systems and spectroscopic data from analogous substituted 1,3-dioxanes.

Introduction to 1,3-Dioxane Stereochemistry

The 1,3-dioxane ring is a six-membered heterocycle that, similar to cyclohexane, preferentially adopts a chair conformation.[1] The presence of two oxygen atoms in the ring introduces key differences, including shorter C-O bond lengths compared to C-C bonds, which influences the conformational energetics.[1] Substituents on the ring can exist in either axial or equatorial positions, with the equatorial orientation being generally more stable to minimize steric interactions.[1][2] The conformational analysis of substituted 1,3-dioxanes is a subject of significant interest as these systems serve as excellent models for understanding steric and stereoelectronic effects.[3]

For 4,6-disubstituted 1,3-dioxanes, the relative orientation of the substituents gives rise to cis and trans diastereomers. The stereochemistry and conformational preferences of these isomers are crucial for determining their physical, chemical, and biological properties.

Synthesis of this compound

The synthesis of 4,6-disubstituted-1,3-dioxanes is typically achieved through the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone.[2][4] For the target molecule, this compound, the logical synthetic precursor would be 2,4-dineopentyl-1,3-pentanediol and formaldehyde (or a formaldehyde equivalent like paraformaldehyde).

A general experimental protocol for the synthesis is outlined below.

Experimental Protocol: Synthesis of a 4,6-Disubstituted-1,3-dioxane

Materials:

-

Appropriate 1,3-diol (e.g., 2,4-disubstituted-1,3-pentanediol)

-

Aldehyde or ketone

-

Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a solution of the 1,3-diol in the anhydrous solvent, add the aldehyde or ketone.

-

Add a catalytic amount of the acid catalyst.

-

The reaction mixture is typically heated to reflux with continuous removal of water, often using a Dean-Stark apparatus, to drive the equilibrium towards the product.[5]

-

The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by distillation or column chromatography.[2]

The following diagram illustrates the general workflow for the synthesis and purification of a 4,6-disubstituted-1,3-dioxane.

Structural and Conformational Analysis

The structural analysis of this compound would involve the use of several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to elucidate its connectivity and stereochemistry. Computational modeling is also a powerful tool for predicting stable conformations.

Conformational Preferences

The bulky neopentyl groups at the 4 and 6 positions are expected to strongly favor the equatorial positions to minimize steric strain. This would lead to a rigid chair conformation. For the cis isomer, both neopentyl groups would be on the same face of the ring, while for the trans isomer, they would be on opposite faces. In both cases, a chair conformation with diequatorial neopentyl groups is anticipated to be the most stable.

The logical relationship for determining the conformational preference is depicted in the following diagram:

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1,3-dioxane derivatives. Both ¹H and ¹³C NMR would provide crucial information.

-

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.

-

Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

-

The coupling constants between adjacent protons (vicinal coupling, ³J) are diagnostic of the dihedral angle. Large coupling constants are observed for axial-axial and axial-equatorial couplings, while smaller couplings are seen for equatorial-equatorial interactions.

-

The protons of the neopentyl groups would appear as characteristic singlets for the tert-butyl moiety and multiplets for the methylene bridge.

-

-

¹³C NMR Spectroscopy: The chemical shifts of the ring carbons also provide structural information. The carbon atoms of the neopentyl groups will have distinct chemical shifts.

The following table provides representative ¹H and ¹³C NMR data for the unsubstituted 1,3-dioxane ring to serve as a baseline for comparison.[6][7]

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | ~4.6 (CH₂) | ~94.3 |

| C4/C6 | ~3.8 (CH₂) | ~66.9 |

| C5 | ~1.8 (CH₂) | ~26.6 |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would confirm the molecular formula. The fragmentation pattern would likely involve the loss of one or both neopentyl groups and cleavage of the dioxane ring.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic C-O stretching vibrations for the acetal functionality, typically in the range of 1000-1200 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be present.

Experimental Protocol: NMR Spectroscopic Analysis

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum.

-

Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively.

Data Analysis:

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the protons to their respective positions in the molecule and to determine their stereochemical orientation.

-

Assign the peaks in the ¹³C NMR spectrum based on chemical shifts and correlations from the HSQC spectrum.

Conclusion

The structural analysis of this compound, while not yet reported in the literature, can be confidently approached using standard organic chemistry techniques. Synthesis via acetalization of the corresponding 1,3-diol is the most direct route. The conformational analysis is expected to be dominated by the strong preference of the bulky neopentyl groups for the equatorial positions, resulting in a rigid chair conformation. A detailed investigation using 1D and 2D NMR spectroscopy, in conjunction with mass spectrometry and IR spectroscopy, would provide a complete structural and stereochemical assignment. The methodologies and representative data presented in this guide provide a robust framework for researchers undertaking the synthesis and characterization of this and related 1,3-dioxane derivatives.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,3-Dioxane - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. docbrown.info [docbrown.info]

- 7. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical properties of 4,6-Dineopentyl-1,3-dioxane

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Physical Properties of 4,6-Dineopentyl-1,3-dioxane

This technical guide serves as a summary of the currently available public domain information regarding the physical properties of the chemical compound this compound. A thorough investigation of scientific databases and chemical supplier information was conducted to compile this report.

1. Executive Summary

Despite a comprehensive search of available chemical and scientific literature, no specific experimental data for the physical properties of this compound could be located. This includes fundamental characteristics such as molecular weight, density, boiling point, melting point, and solubility. Furthermore, no documented experimental protocols for the synthesis or determination of these properties, nor any associated signaling pathways or experimental workflows involving this specific compound, were found in the public domain.

2. Data Presentation

As a result of the absence of empirical data, a table summarizing the quantitative physical properties of this compound cannot be provided at this time.

3. Experimental Protocols

The search for detailed methodologies for key experiments related to this compound did not yield any specific protocols. General laboratory procedures for the determination of physical properties of organic compounds are well-established; however, their application to this specific molecule has not been documented in accessible literature.

4. Signaling Pathways and Experimental Workflows

No information was found to suggest that this compound is involved in any known signaling pathways or has been utilized in any published experimental workflows. Consequently, the creation of diagrams illustrating such relationships is not possible.

The lack of available data for this compound presents a significant knowledge gap. For researchers, scientists, and drug development professionals interested in this compound, this indicates that any engagement with this molecule would likely require initial de novo characterization.

It is recommended that any future work on this compound begins with its synthesis and subsequent purification, followed by a comprehensive determination of its fundamental physical and chemical properties using standard analytical techniques such as:

-

Mass Spectrometry (MS) for molecular weight determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for determining melting and boiling points.

-

Pycnometry or densitometry for density measurements.

-

Solubility assays in a range of relevant solvents.

Until such foundational research is conducted and published, the scientific community will remain without a reliable data set for the physical properties of this compound.

In-depth Technical Guide on 4,6-Dineopentyl-1,3-dioxane

A comprehensive review of available data on the chemical properties, synthesis, and potential applications of 4,6-Dineopentyl-1,3-dioxane is currently not possible due to the absence of a specific, publicly registered CAS number for this compound.

A thorough search of chemical databases and scientific literature did not yield a unique Chemical Abstracts Service (CAS) number for this compound. The CAS number is a critical and universal identifier for chemical substances, and its absence strongly suggests that the compound is not commercially available and has not been the subject of significant academic or industrial research.

Consequently, the foundational data required to construct an in-depth technical guide—including validated experimental protocols, quantitative physicochemical data, and established biological or signaling pathways—is not available in the public domain.

Researchers, scientists, and drug development professionals interested in this specific molecule may need to undertake novel synthesis and characterization as a first step. This would involve:

-

Chemical Synthesis: Devising and executing a synthetic route to produce this compound. A potential, though unverified, pathway is illustrated below.

-

Structural Confirmation: Utilizing analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure of the synthesized compound.

-

Physicochemical Characterization: Determining key properties such as melting point, boiling point, solubility, and stability.

-

Biological Screening: Conducting initial in vitro and in vivo assays to explore potential biological activities and toxicological profiles.

Given the lack of specific data, the following sections represent a generalized framework and hypothetical representations that would be relevant for such a novel compound investigation.

Hypothetical Experimental Workflow

For the investigation of a novel compound like this compound, a structured experimental workflow would be essential. The following diagram outlines a logical progression from synthesis to initial biological assessment.

Hypothetical Data Summary

Should research be undertaken, the resulting data would be organized for clarity and comparative analysis. The table below serves as a template for presenting key physicochemical and biological data points that would be critical for a comprehensive technical guide.

| Parameter | Value | Method / Instrument |

| Identifier | ||

| IUPAC Name | This compound | N/A |

| CAS Number | Not Assigned | N/A |

| Molecular Formula | C₁₄H₂₈O₂ | Calculated |

| Molecular Weight | 228.37 g/mol | Calculated |

| Physicochemical Data | ||

| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |

| Boiling Point | To be determined | Ebulliometry |

| Solubility (Water) | To be determined | Shake-flask method |

| LogP | To be determined | HPLC method |

| Biological Data | ||

| IC₅₀ (Target X) | To be determined | Specific binding assay |

| CC₅₀ (Cell Line Y) | To be determined | MTT or equivalent assay |

| LD₅₀ (Rodent) | To be determined | Acute toxicity study |

Conclusion

While a detailed technical whitepaper on this compound cannot be provided at this time due to a lack of available data, this document serves as a roadmap for the necessary research and development. The synthesis, rigorous characterization, and systematic biological evaluation of this compound are prerequisite steps. The provided workflow diagram and data table template offer a structured approach for researchers aiming to investigate this and other novel chemical entities. Future findings would be essential to populate a comprehensive guide and to understand the potential applications of this molecule in science and industry.

Stereochemistry of 4,6-Dineopentyl-1,3-dioxane

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis of the stereochemistry of 4,6-dineopentyl-1,3-dioxane. Due to the absence of specific literature on this compound, this paper extrapolates from established principles of conformational analysis of 1,3-dioxane systems and the known steric demands of the neopentyl group. The document covers the expected stereoisomers, their conformational behavior, and predicted spectroscopic characteristics. It also outlines relevant experimental protocols for the synthesis and stereochemical elucidation of this molecule, serving as a foundational resource for researchers interested in sterically hindered heterocyclic systems.

Introduction

The 1,3-dioxane scaffold is a prevalent feature in numerous natural products and pharmaceutical agents. The stereochemical arrangement of substituents on the 1,3-dioxane ring profoundly influences the molecule's three-dimensional shape, which in turn dictates its biological activity and physical properties. The introduction of bulky substituents, such as neopentyl groups, at the C4 and C6 positions is expected to result in highly biased conformational equilibria, making this compound an interesting, albeit uncharacterized, model system for studying steric effects in heterocyclic chemistry. This guide provides a comprehensive theoretical framework for understanding its stereochemistry.

Synthesis of this compound

The synthesis of 4,6-disubstituted-1,3-dioxanes is typically achieved through the acetalization reaction between a 1,3-diol and an aldehyde or ketone, catalyzed by a Brønsted or Lewis acid. For the synthesis of this compound, the logical precursors would be 2,2,6,6-tetramethyl-3,5-heptanediol and formaldehyde (or a formaldehyde equivalent like paraformaldehyde or dimethoxymethane).

Logical Synthesis Pathway

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2,2,6,6-tetramethyl-3,5-heptanediol (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added paraformaldehyde (1.2 eq).

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq), is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Workup and Purification: Upon completion (monitored by TLC or GC-MS), the reaction is cooled, quenched with a mild base (e.g., saturated NaHCO₃ solution), and the organic layer is separated. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the cis and trans isomers.

Stereoisomers and Conformational Analysis

The presence of two stereocenters at C4 and C6 of the 1,3-dioxane ring means that this compound can exist as two diastereomers: a cis isomer (a meso compound) and a trans isomer (a racemic mixture of two enantiomers).

Conformational Preferences and A-Values

The conformational analysis of substituted six-membered rings is governed by the minimization of steric strain, particularly 1,3-diaxial interactions. The energetic preference of a substituent for the equatorial position over the axial position is quantified by its A-value (Gibbs free energy difference, -ΔG°). While the specific A-value for a neopentyl group on a 1,3-dioxane ring is not documented, the sterically similar tert-butyl group has a very large A-value in cyclohexane (approximately 4.9 kcal/mol), effectively locking it into an equatorial position.[1][2] Due to the shorter C-O bonds in the 1,3-dioxane ring compared to the C-C bonds in cyclohexane, steric interactions are even more pronounced, suggesting the A-value for a neopentyl group in this system will also be substantial.[3]

| Substituent | A-value (kcal/mol) in Cyclohexane | Reference |

| Methyl | ~1.7 | [2] |

| Ethyl | ~1.75 | [1] |

| Isopropyl | ~2.15 | [1] |

| tert-Butyl | ~4.9 | [1][2] |

| Neopentyl (estimated) | > 4.0 | (Approximated based on steric bulk) |

Conformational Analysis of the cis Isomer

For the cis-4,6-dineopentyl-1,3-dioxane, a chair conformation can have either both neopentyl groups in axial positions or both in equatorial positions.

-

Diaxial Conformation: This conformation would involve severe 1,3-diaxial interactions between the two bulky neopentyl groups and the axial hydrogens at C2 and C4/C6. This conformation is expected to be highly unstable.

-

Diequatorial Conformation: This conformation places the bulky neopentyl groups in the sterically favored equatorial positions, minimizing steric strain.

Therefore, the cis isomer is expected to exist almost exclusively in the diequatorial chair conformation.

Caption: Conformational preference of cis-4,6-dineopentyl-1,3-dioxane.

Conformational Analysis of the trans Isomer

For the trans-4,6-dineopentyl-1,3-dioxane, any chair conformation will necessarily have one neopentyl group in an axial position and the other in an equatorial position.

-

Axial-Equatorial Chair Conformation: This conformation will always suffer from significant 1,3-diaxial interactions involving the axial neopentyl group. The steric strain in this conformation would be substantial.

-

Twist-Boat Conformation: To alleviate the severe steric strain of an axial neopentyl group, the trans isomer may adopt a non-chair conformation, such as a twist-boat conformation. In a twist-boat form, the flagpole and bowsprit interactions can be less severe than the 1,3-diaxial interactions in the chair form, especially with very bulky substituents.

It is therefore predicted that the trans isomer will be significantly less stable than the cis isomer and may exist in a twist-boat conformation to minimize steric repulsion.

Caption: Likely conformational outcome for trans-4,6-dineopentyl-1,3-dioxane.

Predicted Spectroscopic Data for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of 1,3-dioxane derivatives.

¹H NMR Spectroscopy

The coupling constants (J-values) between protons on the dioxane ring are diagnostic of their dihedral angles and thus their relative stereochemistry.

-

cis Isomer (Diequatorial):

-

The protons at C4 and C6 (H₄ and H₆) would be axial. They would exhibit large axial-axial couplings (J_ax-ax, typically 8-13 Hz) to the axial protons at C5 and smaller axial-equatorial couplings (J_ax-eq, typically 2-5 Hz) to the equatorial protons at C5.

-

The two protons at the C2 position (the methylene bridge from formaldehyde) would be diastereotopic and likely show a geminal coupling.

-

-

trans Isomer (Twist-Boat or Axial-Equatorial Chair):

-

The coupling constants would be significantly different from the cis isomer. In a rigid axial-equatorial chair, one would expect both large and small couplings for the C4 and C6 protons.

-

If a twist-boat conformation is adopted, the J-values will be averaged and may not correspond to classic chair values.

-

¹³C NMR Spectroscopy

The chemical shifts in ¹³C NMR can also provide stereochemical information. Axial substituents typically cause a shielding (upfield shift) of the carbons at the γ-position (the γ-gauche effect).

-

cis Isomer (Diequatorial): The chemical shifts for the ring carbons would be in the expected regions for a standard diequatorially substituted 1,3-dioxane.

-

trans Isomer (Axial-Equatorial): The axial neopentyl group would be expected to cause an upfield shift of the C2 and C4/C6 carbons due to the γ-gauche effect, compared to the cis isomer.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a pure sample of each isolated isomer in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).

-

Decoupling Experiments: Perform homonuclear decoupling experiments (e.g., COSY, TOCSY) to assign proton signals and confirm coupling relationships.

-

NOE Experiments: Use 2D NOESY or ROESY experiments to establish through-space proximities. For the cis isomer, NOEs would be expected between the axial protons at C2, C4, and C6. For the trans isomer, NOEs would help to confirm the spatial relationship between the axial and equatorial substituents.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals. 2D heteronuclear correlation experiments (HSQC, HMBC) will be essential for unambiguous assignment of all proton and carbon signals.

Conclusion

While this compound has not been specifically described in the scientific literature, a robust theoretical framework for its stereochemistry can be constructed based on the well-established principles of conformational analysis. The extreme steric bulk of the neopentyl groups is predicted to lead to a strong preference for the cis isomer to adopt a diequatorial chair conformation. The trans isomer is expected to be significantly destabilized and may adopt a non-chair, twist-boat conformation to mitigate severe 1,3-diaxial interactions. The synthetic and analytical protocols outlined in this guide provide a clear pathway for the future preparation and definitive stereochemical characterization of this sterically hindered heterocyclic system. This molecule serves as an excellent theoretical model for understanding the profound impact of steric effects on molecular geometry and stability.

References

An In-depth Technical Guide to the Synthesis of 4,6-Dineopentyl-1,3-dioxane from Neopentyl Glycol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 4,6-dineopentyl-1,3-dioxane, a cyclic acetal, from the acid-catalyzed condensation of neopentyl glycol and pivalaldehyde. This document provides a comprehensive overview of the synthetic protocol, including reactant properties, a detailed experimental procedure, and expected product characterization data. The information is presented to facilitate the replication and further investigation of this compound and its derivatives in a research and development setting.

Introduction

Cyclic acetals, particularly 1,3-dioxanes, are significant structural motifs in organic chemistry. They serve as protecting groups for 1,3-diols and carbonyl compounds, and their derivatives are found in a variety of biologically active molecules and materials. The synthesis of this compound involves the reaction of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with pivalaldehyde (2,2-dimethylpropanal). The bulky neopentyl groups are expected to impart specific stereochemical and physicochemical properties to the resulting dioxane derivative. This guide provides a detailed methodology for its synthesis and characterization.

Physicochemical Properties of Reactants

A thorough understanding of the properties of the starting materials is crucial for a successful synthesis.

| Property | Neopentyl Glycol | Pivalaldehyde |

| IUPAC Name | 2,2-Dimethylpropane-1,3-diol | 2,2-Dimethylpropanal |

| CAS Number | 126-30-7 | 630-19-3 |

| Molecular Formula | C₅H₁₂O₂ | C₅H₁₀O |

| Molecular Weight | 104.15 g/mol | 86.13 g/mol |

| Appearance | White crystalline solid | Colorless liquid |

| Melting Point | 124-130 °C | N/A |

| Boiling Point | 210 °C | 75 °C |

| Density | 1.06 g/cm³ (at 25 °C) | 0.783 g/cm³ |

| Solubility | Soluble in water, ethanol, diethyl ether | Slightly soluble in water; soluble in organic solvents |

Experimental Protocol: Synthesis of this compound

This section details a plausible experimental procedure for the synthesis of this compound based on general acid-catalyzed acetalization reactions.

3.1. Materials and Equipment

-

Neopentyl glycol (1.0 eq)

-

Pivalaldehyde (2.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.02 eq)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

3.2. Reaction Procedure

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add neopentyl glycol (1.0 eq), pivalaldehyde (2.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Add a sufficient volume of toluene to dissolve the reactants and to fill the Dean-Stark trap.

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected, or until TLC analysis indicates the complete consumption of the limiting reagent (neopentyl glycol).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Predicted Product Characterization Data

Due to a lack of specific experimental data in the literature for this compound, the following data are predicted based on the known properties of similar 1,3-dioxane derivatives and general spectroscopic principles.

5.1. Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₅H₃₀O₂ |

| Molecular Weight | 242.40 g/mol |

| Appearance | Colorless oil or low-melting solid |

| Boiling Point | > 200 °C (at atmospheric pressure) |

5.2. Spectroscopic Data (Predicted)

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the neopentyl groups (tert-butyl and CH₂), the dioxane ring protons (CH₂ and CH-O). The protons on the dioxane ring will likely show complex splitting patterns due to stereoisomerism. |

| ¹³C NMR | Resonances for the quaternary carbons and methyl carbons of the neopentyl groups, the methylene carbons of the neopentyl groups, and the carbons of the 1,3-dioxane ring. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 242. Fragmentation pattern showing the loss of neopentyl groups and other characteristic fragments of the dioxane ring. |

| IR Spectroscopy | Strong C-O stretching bands characteristic of cyclic acetals in the 1200-1000 cm⁻¹ region. C-H stretching and bending vibrations for the alkyl groups. Absence of a strong C=O stretching band from the starting aldehyde and the absence of a broad O-H stretching band from the starting diol. |

Logical Relationship of Synthesis

Caption: Acid-catalyzed condensation reaction for this compound synthesis.

Conclusion

This technical guide outlines a robust and straightforward method for the synthesis of this compound. The acid-catalyzed condensation of neopentyl glycol with pivalaldehyde, coupled with a standard work-up and purification, should provide the target compound in good yield. The provided experimental protocol and predicted characterization data serve as a valuable resource for researchers interested in the synthesis and application of this and related sterically hindered 1,3-dioxane derivatives. Further experimental work is required to confirm the predicted physicochemical and spectroscopic properties of the final product.

Theoretical Framework for the Conformational Analysis of 4,6-Dineopentyl-1,3-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,3-dioxane ring is a common structural motif in many organic molecules and natural products. Its conformational behavior is of significant interest as it dictates the spatial arrangement of substituents and, consequently, the molecule's physical, chemical, and biological properties. The introduction of bulky substituents, such as neopentyl groups, at the C4 and C6 positions is expected to have a profound impact on the ring's conformational equilibrium. The steric hindrance imposed by the dineopentyl substitution likely restricts the conformational flexibility of the 1,3-dioxane ring, favoring specific chair or twist-boat conformations.

Theoretical calculations, supported by experimental validation through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for elucidating the conformational landscape of such molecules. This guide presents the anticipated theoretical results and the methodologies for their experimental determination.

Theoretical Calculations and Data Presentation

Quantum-chemical calculations are a powerful tool for investigating the potential energy surface of molecules and predicting their stable conformations.[1] For 4,6-dineopentyl-1,3-dioxane, computational methods can be used to determine the relative energies of different stereoisomers (cis and trans) and their respective chair and twist-boat conformations.

The primary conformations to consider for a 4,6-disubstituted 1,3-dioxane are the chair conformations. For the cis-isomer, both neopentyl groups can be in equatorial positions, or both can be in axial positions. For the trans-isomer, one neopentyl group will be in an equatorial position and the other in an axial position. Due to the large steric bulk of the neopentyl group, it is strongly expected that conformations with equatorial substituents will be significantly more stable.

The following table summarizes the expected relative energies for the possible conformations of cis- and trans-4,6-dineopentyl-1,3-dioxane based on principles of conformational analysis of substituted 1,3-dioxanes. These values are hypothetical and would need to be confirmed by actual quantum chemical calculations.

| Isomer | Conformation | Neopentyl Group Positions | Expected Relative Energy (kcal/mol) |

| cis | Chair | Di-equatorial | 0 (most stable) |

| cis | Chair | Di-axial | > 10 |

| cis | Twist-Boat | - | ~5-7 |

| trans | Chair | Equatorial, Axial | ~3-5 |

| trans | Twist-Boat | - | ~5-7 |

Experimental Protocols

The synthesis and conformational analysis of this compound would follow established procedures for other substituted 1,3-dioxanes.

Synthesis of this compound

The synthesis of 1,3-dioxane derivatives is typically achieved through the acetalization reaction of a 1,3-diol with an aldehyde or ketone, often catalyzed by an acid such as para-toluenesulfonic acid (PTSA).[2]

Protocol for the Synthesis of this compound:

-

Reactants: 3,5-Dineopentyl-1,3-pentanediol and formaldehyde (or a formaldehyde equivalent like paraformaldehyde).

-

Catalyst: A catalytic amount of para-toluenesulfonic acid (PTSA).

-

Solvent: A non-polar solvent such as toluene or dichloromethane.

-

Procedure: a. The 1,3-diol, formaldehyde, and PTSA are dissolved in the solvent. b. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. c. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). d. Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then with brine. e. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. f. The crude product is purified by column chromatography or distillation.

Conformational Analysis by NMR Spectroscopy

High-field NMR spectroscopy is a primary tool for deducing the stereochemistry and conformational preferences of 1,3-dioxane derivatives.[2] The coupling constants between protons on the dioxane ring are particularly informative.

Protocol for NMR Analysis:

-

Sample Preparation: A solution of the purified this compound is prepared in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy: a. A high-resolution ¹H NMR spectrum is acquired. b. The chemical shifts and coupling constants (³J values) of the ring protons are determined. c. The magnitude of the vicinal coupling constants between the protons at C4, C5, and C6 can be used to infer the dihedral angles and thus the ring conformation. For a chair conformation, axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

-

¹³C NMR Spectroscopy: a. A ¹³C NMR spectrum is acquired to determine the number of unique carbon environments, which can help to confirm the symmetry of the molecule.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: a. 2D NOESY or ROESY experiments can be performed to identify through-space interactions between protons. b. For example, in a chair conformation, NOEs would be expected between axial protons on C2, C4, and C6.

Conformational Equilibrium Visualization

The conformational equilibrium of the most stable cis-isomer of this compound is expected to be heavily biased towards the di-equatorial chair form. The following diagram illustrates this equilibrium.

Caption: Conformational equilibrium of cis-4,6-Dineopentyl-1,3-dioxane.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.

Logical Workflow for Conformational Analysis

The logical workflow for the complete conformational analysis of this compound is depicted below.

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound, while not directly reported, can be confidently predicted based on the well-established principles of stereochemistry and the extensive research on analogous 1,3-dioxane systems. The steric demand of the neopentyl groups is the dominant factor in determining the conformational landscape, strongly favoring a di-equatorial chair conformation for the cis-isomer. The theoretical and experimental workflows outlined in this guide provide a robust framework for the detailed investigation of this and similar sterically hindered molecules. Such studies are essential for understanding structure-activity relationships in medicinal chemistry and for the rational design of molecules with specific three-dimensional structures.

References

Methodological & Application

Application Notes and Protocols: 4,6-Dineopentyl-1,3-dioxane as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of diols is a fundamental strategy in multi-step organic synthesis, preventing unwanted reactions of hydroxyl groups while other transformations are carried out. The formation of cyclic acetals, such as 1,3-dioxanes, is a common and effective method for the protection of 1,3-diols. This document provides detailed application notes and protocols for the use of the 4,6-dineopentyl-1,3-dioxane moiety as a protecting group. While specific data for the 4,6-dineopentyl substituted version is not extensively available in the literature, the principles and protocols outlined here are based on the well-established chemistry of analogous 4,6-disubstituted-1,3-dioxanes and can be readily adapted. The bulky neopentyl groups are expected to confer high steric hindrance, which can influence the stability and reactivity of the protecting group.

General Characteristics

1,3-Dioxanes are cyclic acetals formed by the reaction of a 1,3-diol with an aldehyde or ketone under acidic conditions. They are generally stable to a wide range of reaction conditions, making them robust protecting groups in many synthetic routes.

Key Features of 1,3-Dioxane Protecting Groups:

-

Stability: Stable under basic, nucleophilic, and reductive conditions.[1][2][3]

-

Lability: Cleaved under acidic conditions, typically through hydrolysis.[1][2]

-

Stereochemistry: The formation of a 4,6-disubstituted-1,3-dioxane can lead to diastereomers, and the stereochemistry of the diol can influence the conformation of the six-membered ring.

The presence of bulky 4,6-dineopentyl groups is anticipated to enhance the steric shielding of the acetal linkage, potentially increasing its stability towards acidic cleavage compared to less substituted analogs.

Data Presentation

Table 1: Representative Conditions for the Formation of 4,6-Disubstituted-1,3-dioxanes

| 1,3-Diol Substrate | Aldehyde/Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| meso-2,4-pentanediol | Crotonaldehyde | p-TsOH | Toluene | - | 69 | [4] |

| meso-2,4-pentanediol | Cinnamaldehyde | p-TsOH | Toluene | - | 80 | [4] |

| meso-2,4-pentanediol | Phenylacetaldehyde | p-TsOH | Toluene | - | 71 | [4] |

| 1,3-propanediol | Acrolein | p-TsOH | Dichloromethane | 8 | 65 | [5] |

| Neopentanediol | Methyl vinyl ketone | p-TsOH / Triethyl orthoformate | Dichloromethane | 1-2 | - | [5] |

Table 2: Representative Conditions for the Deprotection of 1,3-Dioxanes

| 1,3-Dioxane Substrate | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |

| 2-phenyl-1,3-dioxolane | NaBArF₄ | Water | 30 °C | 5 min | Quantitative | [2] |

| General Acetal/Ketal | In(OTf)₃ | Acetone | Room Temp. | - | Good to Excellent | [2] |

| General Acetal/Ketal | Er(OTf)₃ | Wet Nitromethane | Room Temp. | - | - | [2] |

| General Acetal/Ketal | Iodine (catalytic) | - | - | Minutes | Excellent | [2] |

| 1,3-Dioxolanes | Protic Ionic Liquid | Water/Methanol | 70 °C | 0.5 - 4 h | 70 - 97 | [6] |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a 1,3-Diol as a this compound

This protocol is adapted from standard procedures for the formation of 1,3-dioxanes.[2][4]

Materials:

-

4,4-dimethyl-2,6-dineopentyl-1,3-hexanediol (or other target 1,3-diol)

-

Aldehyde or ketone (e.g., benzaldehyde, acetone, or a dimethyl acetal thereof)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or an acidic resin like Amberlyst 15)

-

Dean-Stark apparatus (if using toluene) or a drying agent (e.g., anhydrous MgSO₄ or molecular sieves)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add the 1,3-diol (1.0 equiv), the aldehyde or ketone (1.1-1.5 equiv), and the anhydrous solvent.

-

Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equiv of p-TsOH).

-

If using a Dean-Stark apparatus, heat the mixture to reflux and monitor the collection of water. The reaction is typically complete when water no longer collects in the trap.

-

If not using a Dean-Stark apparatus, the reaction can be stirred at room temperature or with gentle heating in the presence of a drying agent.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, distillation, or recrystallization.

Protocol 2: General Procedure for the Deprotection of a this compound

This protocol describes the acidic hydrolysis of the 1,3-dioxane to regenerate the 1,3-diol.[1][2]

Materials:

-

This compound derivative

-

Organic solvent (e.g., acetone, tetrahydrofuran (THF), dichloromethane)

-

Aqueous acid solution (e.g., 1 M HCl, acetic acid/water)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the this compound derivative in a suitable organic solvent (e.g., acetone or THF).

-

Add the aqueous acid solution and stir the mixture at room temperature. The reaction may be gently heated to accelerate the cleavage if necessary.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Neutralize the reaction mixture by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude diol.

-

Purify the product by column chromatography, distillation, or recrystallization as needed.

Mandatory Visualizations

Diagram 1: Experimental Workflow for 1,3-Dioxane Protection

Caption: Workflow for the protection of a 1,3-diol as a 1,3-dioxane.

Diagram 2: Experimental Workflow for 1,3-Dioxane Deprotection

Caption: Workflow for the deprotection of a 1,3-dioxane to a 1,3-diol.

Diagram 3: Stability of 1,3-Dioxane Protecting Group

Caption: General stability profile of the 1,3-dioxane protecting group.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 4,6-Dineopentyl-1,3-dioxane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dineopentyl-1,3-dioxane is a sterically hindered cyclic acetal that holds significant potential in modern organic synthesis. While specific literature on this exact molecule is not abundant, its structural features—namely the bulky neopentyl groups at the C4 and C6 positions—suggest its utility as a specialized chiral auxiliary and a robust protecting group for 1,3-diols. The neopentyl groups are expected to impart high stereochemical control in asymmetric reactions and provide exceptional stability under a range of reaction conditions. These application notes provide a detailed overview of the potential uses of this compound, including generalized experimental protocols and expected outcomes based on the well-established chemistry of related 1,3-dioxane systems.

Introduction

1,3-Dioxanes are six-membered heterocyclic acetals that serve as versatile tools in organic synthesis.[1] They are most commonly employed as protecting groups for carbonyl compounds and 1,3-diols, offering stability under basic, reductive, and some oxidative conditions.[1] Furthermore, chiral 1,3-dioxanes are widely used as chiral auxiliaries to direct stereoselective transformations.[2] The stereochemical outcome of such reactions is often dictated by the conformational bias and steric hindrance imposed by substituents on the dioxane ring.[1]

The introduction of bulky neopentyl groups at the C4 and C6 positions of the 1,3-dioxane ring is anticipated to create a highly rigid and sterically demanding environment. This unique characteristic can be exploited for several advanced synthetic applications.

Potential Applications

Chiral Auxiliary for Asymmetric Synthesis

The C2-symmetric nature of a chiral 4,6-disubstituted-1,3-dioxane makes it an excellent candidate for use as a chiral auxiliary. The bulky neopentyl groups would be expected to effectively shield one face of a prochiral center, leading to high diastereoselectivity in a variety of reactions, including:

-

Asymmetric Aldol Reactions: Directing the formation of specific stereoisomers in aldol additions.

-

Stereoselective Alkylations: Controlling the approach of electrophiles to a nucleophilic center.

-

Diastereoselective Cycloadditions: Influencing the stereochemical course of Diels-Alder and other cycloaddition reactions.[1]

The rigidity of the this compound framework would likely lead to predictable and highly ordered transition states, resulting in excellent stereocontrol.

Robust Protecting Group for 1,3-Diols

The steric hindrance provided by the neopentyl groups would render the this compound protecting group exceptionally stable to a wide range of reagents and reaction conditions, including those under which more common acetal protecting groups might be cleaved. This makes it an ideal choice for multi-step syntheses of complex molecules where robust protection is paramount.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives would likely follow the general and well-established procedure for acetal formation from a 1,3-diol and a carbonyl compound.[3][4]

General Experimental Protocol: Synthesis of a 2-Substituted-4,6-dineopentyl-1,3-dioxane

This protocol describes a general method for the synthesis of a this compound from the corresponding 1,3-diol and an aldehyde or ketone.

Materials:

-

(2R,4R)- or (2S,4S)-3,3,7,7-tetramethyl-1,5-octanediol (the precursor 1,3-diol)

-

Aldehyde or Ketone (R¹C(O)R²)

-

Anhydrous Toluene or Dichloromethane

-

p-Toluenesulfonic acid (PTSA) or other acid catalyst

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Dean-Stark apparatus (for toluene) or molecular sieves (for dichloromethane)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add the 1,3-diol (1.0 eq), the carbonyl compound (1.1 eq), and anhydrous toluene.

-

Add a catalytic amount of PTSA (0.01-0.05 eq).

-

Heat the reaction mixture to reflux and monitor the removal of water. The reaction is typically complete when no more water is collected in the Dean-Stark trap.

-

If using dichloromethane, add molecular sieves to the reaction mixture and stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation/recrystallization to afford the desired 2-substituted-4,6-dineopentyl-1,3-dioxane.

Expected Outcome:

The reaction is expected to proceed in good to excellent yields, depending on the nature of the carbonyl compound. The bulky neopentyl groups may slow the rate of reaction compared to less hindered diols.

Application as a Chiral Auxiliary: Diastereoselective Alkylation

The following protocol outlines a general procedure for the use of a chiral this compound derivative as a chiral auxiliary in a diastereoselective alkylation reaction.

Materials:

-

Chiral 2-substituted-4,6-dineopentyl-1,3-dioxane (containing a prochiral center)

-

Strong base (e.g., Lithium diisopropylamide (LDA), n-Butyllithium)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., Alkyl halide)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral 2-substituted-4,6-dineopentyl-1,3-dioxane substrate dissolved in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the strong base (e.g., LDA) dropwise to the solution. Stir for the appropriate time to ensure complete deprotonation.

-

Add the electrophile dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis.

Cleavage of the this compound Auxiliary/Protecting Group

The removal of the this compound group would likely require acidic conditions, typical for the cleavage of acetals.[4] The steric hindrance may necessitate harsher conditions than for less substituted dioxanes.

General Protocol for Deprotection:

-

Dissolve the this compound derivative in a suitable solvent (e.g., acetone, THF, methanol).

-

Add an aqueous acid (e.g., 1 M HCl, acetic acid/water).

-

Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

-

Neutralize the acid with a base (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected 1,3-diol.

Quantitative Data

As there is no specific literature on this compound, the following table presents representative data for the synthesis of other substituted 1,3-dioxanes to provide an indication of expected yields.

| Entry | Diol | Carbonyl Compound | Catalyst | Solvent | Yield (%) | Reference |

| 1 | meso-2,4-pentanediol | Crotonaldehyde | PTSA | Toluene | 69 | [3] |

| 2 | 1,3-propanediol | Various aldehydes/ketones | ZrCl₄ | CH₂Cl₂ | 85-98 | [4] |

| 3 | 1,3-propanediol | Various aldehydes/ketones | NBS | CH₂Cl₂ | 80-96 | [4] |

Visualizations

Logical Workflow for Synthesis and Application

Caption: General workflow for the synthesis and application of this compound.

Proposed Stereochemical Control Mechanism

Caption: Steric shielding by neopentyl groups directs electrophilic attack.

Conclusion

While this compound remains a novel target for synthesis, its potential applications in organic chemistry are significant. The extreme steric bulk of the neopentyl groups is predicted to offer unprecedented levels of stereocontrol when used as a chiral auxiliary and exceptional stability when employed as a protecting group. The generalized protocols and conceptual frameworks provided here serve as a guide for researchers and drug development professionals interested in exploring the synthesis and utility of this promising, yet underexplored, class of molecules. Further experimental investigation is warranted to fully elucidate the synthetic potential of this compound and its derivatives.

References

Deprotection of 4,6-Dineopentyl-1,3-dioxane Acetals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,6-dineopentyl-1,3-dioxane acetal is a robust protecting group for carbonyl compounds, particularly aldehydes and ketones. The two bulky neopentyl groups at the 4 and 6 positions of the dioxane ring provide significant steric hindrance, rendering the acetal stable to a wide range of reaction conditions, including those involving nucleophiles and bases.[1] However, this increased stability also necessitates specific and sometimes forcing conditions for its removal.

This document provides detailed application notes and protocols for the deprotection of this compound acetals. While specific literature on the deprotection of this exact acetal is limited, the protocols provided are based on established methods for the cleavage of other sterically hindered 1,3-dioxane acetals and general principles of acetal hydrolysis.

Formation of this compound Acetals

The formation of the this compound acetal requires the corresponding diol, 2,2-dineopentyl-1,3-propanediol. The synthesis of this specific diol is not widely documented. However, a general approach to synthesizing sterically hindered 1,3-diols involves the aldol condensation of an appropriate aldehyde followed by reduction. For the formation of the acetal itself, standard acid-catalyzed conditions are employed.

A general procedure for the protection of a carbonyl compound (aldehyde or ketone) involves the reaction with a 1,3-diol in the presence of a Brønsted or Lewis acid catalyst.[2] To drive the equilibrium towards the formation of the acetal, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.

Deprotection Methodologies

The primary method for the deprotection of 1,3-dioxane acetals is acid-catalyzed hydrolysis.[2] The steric hindrance imposed by the dineopentyl groups may require more vigorous conditions compared to less substituted acetals. Other methods, such as oxidative cleavage or Lewis acid-mediated deprotection, can also be considered, although their efficacy on this specific substrate is not well-documented.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the most common and direct method for the cleavage of acetal protecting groups. The reaction involves the protonation of one of the acetal oxygen atoms, followed by the departure of the diol as a leaving group and subsequent attack of water to regenerate the carbonyl compound.

General Workflow for Acid-Catalyzed Deprotection:

References

Application Notes and Protocols: 4,6-Dineopentyl-1,3-dioxane in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the novel chiral auxiliary, 4,6-dineopentyl-1,3-dioxane, in asymmetric synthesis. Due to the limited availability of direct literature on this specific compound, this guide presents a potential application based on the well-established principles of using sterically hindered chiral auxiliaries in stereoselective transformations. The protocols and data herein are illustrative and based on analogous systems.

Introduction to this compound as a Chiral Auxiliary

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemical outcomes in the formation of new chiral centers. The effectiveness of a chiral auxiliary is often dictated by its steric and electronic properties, which influence the facial selectivity of approaching reagents. 1,3-Dioxane-based chiral auxiliaries, derived from C₂-symmetric 1,3-diols, have been successfully employed in a variety of asymmetric transformations.